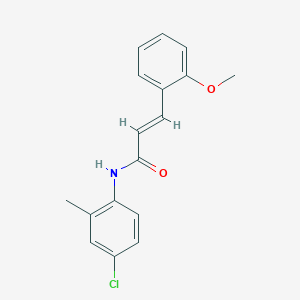

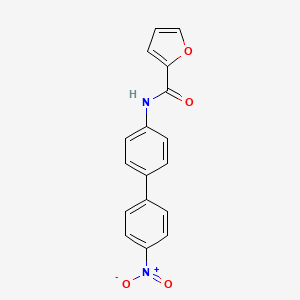

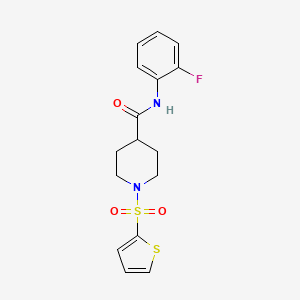

![molecular formula C17H19NO4S B5635655 N-(4-methoxyphenyl)-2-[(4-methylbenzyl)sulfonyl]acetamide](/img/structure/B5635655.png)

N-(4-methoxyphenyl)-2-[(4-methylbenzyl)sulfonyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to “N-(4-methoxyphenyl)-2-[(4-methylbenzyl)sulfonyl]acetamide” often involves the use of reagents like p-methoxybenzyl N-acetylcarbamate potassium salt (PM-BENAC-K) and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt (2,4-DM-BENAC-K), which act as N-acetamide nucleophiles. These reagents facilitate the synthesis of substituted products in good yields through reactions with various alkyl halides and sulfonates. Post-reaction, the acetyl groups can be removed under mild conditions to afford Moz- and Dmoz-protected amines, showcasing the versatility of these reagents in synthetic studies of natural and pharmaceutical products (Sakai et al., 2022).

Molecular Structure Analysis

Molecular structure analyses of compounds related to “N-(4-methoxyphenyl)-2-[(4-methylbenzyl)sulfonyl]acetamide” include investigations into intra- and intermolecular hydrogen bonds. NMR experiments and X-ray crystallography have been utilized to determine the structure and electronic behavior of these hydrogen bonds, providing insights into the compound's stability and reactivity (Romero & Margarita, 2008).

Chemical Reactions and Properties

The chemical properties of “N-(4-methoxyphenyl)-2-[(4-methylbenzyl)sulfonyl]acetamide” and related compounds have been explored through various synthetic pathways and reactions. For example, the reaction of N-methoxybenzamides with ethenesulfonyl fluoride under a rhodium(III)-catalyzed oxidative coupling has been developed, indicating the potential for forming new sulfonyl fluoride scaffolds through sp2 C–H bond activation (Wang et al., 2018).

properties

IUPAC Name |

N-(4-methoxyphenyl)-2-[(4-methylphenyl)methylsulfonyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S/c1-13-3-5-14(6-4-13)11-23(20,21)12-17(19)18-15-7-9-16(22-2)10-8-15/h3-10H,11-12H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQYALLXVVHQUHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenyl)-2-[(4-methylphenyl)methylsulfonyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-thienyl)imidazo[2,1-a]isoquinoline](/img/structure/B5635573.png)

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B5635580.png)

![N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-2-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B5635586.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide](/img/structure/B5635620.png)

![1-methyl-4-(4-morpholinyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5635667.png)